16-Dehydroprogesterone

描述

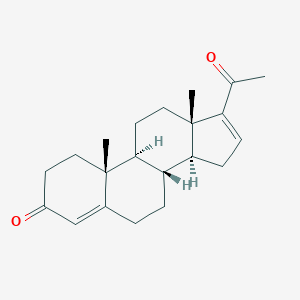

Structure

3D Structure

属性

IUPAC Name |

(8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,12,16,18-19H,4-5,7-11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRHHTISESGZFN-RKFFNLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862535 | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16-Dehydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1096-38-4 | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Dehydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Dehydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-4,16-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU0YQ9DZ2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16-Dehydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 - 187 °C | |

| Record name | 16-Dehydroprogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 16 Dehydroprogesterone

Established Synthetic Pathways to 16-Dehydroprogesterone

Synthesis from 17α-Hydroxyprogesterone via Elimination Reactions

A notable method for synthesizing this compound involves an elimination reaction starting from 17α-hydroxyprogesterone. google.com This process is conducted in a biphasic system of toluene (B28343) and water, with acetic acid acting as a catalyst and semicarbazide (B1199961) hydrochloride as the elimination reagent. google.com The use of 17α-hydroxyprogesterone as the raw material is advantageous due to its relatively low cost. google.com

The reaction mechanism benefits from the two-phase solvent system. The elimination reaction occurs in the aqueous layer, and the resulting product, this compound, is extracted into the toluene layer. This separation helps to prevent further reactions of the product, which could lead to impurities, thus improving the yield and purity of the final product. google.com The toluene can also be recovered and reused, making the process more environmentally friendly and suitable for industrial-scale production. google.com

A specific example of this method involves mixing 17α-hydroxyprogesterone with toluene, water, acetic acid, and semicarbazide hydrochloride. The mixture is then heated to facilitate the elimination reaction, yielding this compound. google.com For instance, reacting 100g of 17α-hydroxyprogesterone in 500mL of toluene with 30mL of acetic acid, 30mL of water, and 10g of semicarbazide hydrochloride at 80-90°C for 6 hours resulted in an 82.1g yield of this compound with a purity of 99.3%. google.com

Synthesis from 16-Dehydropregnenolone (B108158) Acetate (B1210297) (16-DPA)

This compound can be synthesized from 16-dehydropregnenolone acetate (16-DPA), a key intermediate in the production of many semisynthetic steroids. wikipedia.org 16-DPA itself is typically derived from naturally occurring steroidal sapogenins like diosgenin (B1670711), found in Mexican yams, and solasodine (B1681914) from certain nightshade plants. wikipedia.orgcore.ac.uk The conversion of these sapogenins into 16-DPA is a variation of the Marker degradation. wikipedia.org

Total Synthesis Approaches (e.g., 19-nor-16,17-dehydroprogesterone)

Total synthesis provides a pathway to steroid structures that may not be readily accessible from natural starting materials. A total synthesis of dl-19-nor-16,17-dehydroprogesterone has been accomplished through a novel approach involving an olefinic cyclization. pnas.orgpnas.org

The synthesis begins with the preparation of dl-2-(7,11-Dimethyl-3,7,11-trans,trans-dodecatrienyl)-3-methyl-cyclopent-2-enol by reducing the corresponding ketone. pnas.orgpnas.org This tetraenol undergoes a stereoselective cyclization when treated with trifluoroacetic acid, yielding dl-3,17-dimethyl-A-nor-D-homoestra-3,16-diene. pnas.orgpnas.org This tetracyclic intermediate is then converted to dl-19-nor-16,17-dehydroprogesterone through oxidative cleavage to a bicyclic triketo aldehyde, followed by a double aldol (B89426) cyclization. pnas.orgpnas.org This total synthesis route offers access to the 19-nor steroid series, which is of significant medicinal importance. pnas.org

Enzymatic and Microbial Synthesis Approaches

Microbial transformations offer an alternative, often more environmentally friendly, route to steroid synthesis. The fungus Mucor piriformis has been shown to metabolize this compound. ias.ac.in While this study focused on the transformation of this compound rather than its synthesis, it highlights the potential of microorganisms in steroid chemistry.

More directly related to synthesis, microbial processes are being explored for the production of steroid precursors from natural sources like diosgenin. nih.gov The goal is to replace multi-step chemical syntheses, such as the Marker Degradation, with more sustainable biocatalytic methods. nih.gov For instance, a novel Mycolicibacterium sp. has been identified that can degrade diosgenin, opening a potential biosynthetic platform for producing various steroid intermediates. nih.gov While direct microbial synthesis of this compound is still an area of active research, the biotransformation of related steroid precursors is a well-established and industrially relevant field. nih.gov

Chemical Derivatization and Rearrangement Studies

Oxidative Rearrangements of the Steroid Backbone

The chemical reactivity of this compound and its derivatives allows for a variety of transformations, including oxidative rearrangements. The fungus Mucor piriformis has been utilized to study the biotransformation of this compound. ias.ac.in This organism was found to hydroxylate the steroid at the 14α-position, followed by hydroxylation at the 7α-position. ias.ac.in This leads to the formation of several metabolites, including 14α-hydroxypregna-4,16-diene-3,20-dione and 7α,14α-dihydroxypregna-4,16-diene-3,20-dione. ias.ac.in These transformations demonstrate how microbial systems can be used to introduce specific functional groups onto the steroid backbone.

Further research into the metabolism of progesterone (B1679170) by human cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) has shown that this enzyme can produce 16α-hydroxyprogesterone. nih.gov This highlights the enzymatic potential for modifications at the 16-position of the progesterone scaffold.

The following table summarizes the key synthetic methods for this compound and its derivatives:

| Starting Material | Key Reagents/Method | Product | Reference |

| 17α-Hydroxyprogesterone | Toluene, water, acetic acid, semicarbazide hydrochloride (Elimination) | This compound | google.com |

| 16-Dehydropregnenolone Acetate (16-DPA) | Derived from diosgenin or solasodine | This compound | wikipedia.orgcore.ac.uk |

| dl-2-(7,11-Dimethyl-3,7,11-trans,trans-dodecatrienyl)-3-methyl-cyclopent-2-enol | Trifluoroacetic acid, oxidative cleavage, aldol cyclization (Total Synthesis) | dl-19-nor-16,17-dehydroprogesterone | pnas.orgpnas.org |

| This compound | Mucor piriformis (Biotransformation) | 14α-hydroxypregna-4,16-diene-3,20-dione, 7α,14α-dihydroxypregna-4,16-diene-3,20-dione | ias.ac.in |

Formation of Benzylidenes (Chalcones) of the this compound Series

The synthesis of benzylidene derivatives of this compound, which are steroidal analogues of chalcones, is a significant area of research. These compounds are typically prepared through the Claisen-Schmidt condensation reaction. researchgate.netchemrevlett.com This base-catalyzed reaction involves the condensation of the C-20 methyl ketone of this compound with various substituted aromatic aldehydes. researchgate.netnih.gov

The reaction is generally carried out in the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol (B145695) or methanol. thepharmajournal.comneliti.com The aldehyde reacts with the enolate of the steroid's C-20 ketone, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. chemrevlett.com The choice of aromatic aldehyde allows for the introduction of a wide array of substituents, enabling the synthesis of a library of derivatives. The yields of these reactions are typically moderate to good. nih.govelifesciences.org

| Reactant 1 | Reactant 2 (Aromatic Aldehyde) | Catalyst/Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| This compound | Benzaldehyde | NaOH / Ethanol | Stirring at room temperature | 21-Benzylidene-16-dehydroprogesterone |

| This compound | 4-Chlorobenzaldehyde | KOH / Methanol | Stirring at room temperature | 21-(4-Chlorobenzylidene)-16-dehydroprogesterone |

| This compound | 4-Methoxybenzaldehyde | NaOH / Ethanol | Stirring at room temperature | 21-(4-Methoxybenzylidene)-16-dehydroprogesterone |

| This compound | 3-Nitrobenzaldehyde | KOH / Methanol | Stirring at room temperature | 21-(3-Nitrobenzylidene)-16-dehydroprogesterone |

Cycloaddition Reactions Involving this compound Scaffolds

The benzylidene derivatives (chalcones) of this compound serve as excellent precursors for further chemical transformations, particularly cycloaddition reactions. These reactions allow for the construction of new heterocyclic rings fused to the steroid core.

A common transformation is the reaction of steroidal chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives to synthesize pyrazoline rings. jrespharm.comresearchgate.net This reaction proceeds via condensation of the hydrazine with the α,β-unsaturated ketone of the chalcone (B49325), followed by an intramolecular cyclization. When conducted in a solvent like ethanol with a catalytic amount of acetic acid, these reactions can produce N-acetyl-pyrazoline derivatives in good yields. thepharmajournal.comnih.gov

More modern approaches, such as light-initiated 1,3-dipolar cycloadditions, also present potential avenues for modification. For instance, the reaction between tetrazoles and electron-deficient alkenes (like the double bond in a chalcone) can be triggered by UV light to form pyrazoline rings under mild, catalyst-free conditions. nih.gov This method offers high chemoselectivity and could be applied to the late-stage functionalization of complex steroidal molecules. nih.gov

Annulation Strategies for Novel Steroid Structures

Annulation, or ring-forming, strategies are crucial for building complex polycyclic steroid structures. A key strategy involves the construction of a new heterocyclic ring onto the existing D-ring of the steroid. For instance, pyrimidine (B1678525) rings can be annulated at the C16-C17 position of the steroid nucleus.

A convenient method for synthesizing steroidal[17,16-d]pyrimidines starts from a benzylidene derivative, similar to the chalcones described previously. nih.gov This intermediate can then undergo a heterocyclization reaction with guanidine (B92328) nitrate (B79036) in the presence of a base. This two-step process, involving a condensation followed by a cyclization, is an efficient way to generate novel D-ring fused heterocyclic steroids. A significant advantage of this method is that the products are often easy to separate, sometimes avoiding the need for column chromatography. nih.gov

Optimization of Synthetic Yield and Purity in this compound Production

The efficient and high-purity synthesis of this compound is critical for its use as a starting material. One optimized method involves a one-step elimination reaction from the readily available 17α-hydroxyprogesterone. google.com

A patented process describes a method that achieves high yield and purity by using a biphasic solvent system consisting of toluene and water. google.com In this system, 17α-hydroxyprogesterone is mixed with an elimination reagent, such as semicarbazide hydrochloride, and an acid catalyst like acetic acid. The elimination reaction occurs in the aqueous layer, and the resulting this compound product is continuously extracted into the toluene layer. This in-situ extraction is crucial as it removes the product from the reaction environment, preventing further side reactions and degradation, thereby significantly improving both the yield and purity of the final product. google.com This approach is noted for its simplicity, low cost, and suitability for large-scale industrial production. google.com

| Parameter | Optimized Condition/Reagent | Rationale |

|---|---|---|

| Starting Material | 17α-Hydroxyprogesterone | Low-cost and readily available raw material. google.com |

| Solvent System | Toluene / Water (biphasic) | Allows for reaction in the aqueous phase and continuous product extraction into the organic phase. google.com |

| Elimination Reagent | Semicarbazide Hydrochloride | Effective reagent for the elimination reaction. google.com |

| Catalyst | Acetic Acid | Catalyzes the elimination of the 17-hydroxyl group. google.com |

| Key Advantage | In-situ product extraction | Prevents product degradation and side reactions, leading to high yield and purity. google.com |

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

The field of steroid synthesis is increasingly influenced by the principles of green chemistry, which aim to reduce environmental impact through more efficient and safer processes. mdpi.comresearchgate.net Novel technologies like continuous flow chemistry are being explored to overcome the limitations of traditional batch synthesis. uva.nl

Continuous flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages including improved safety, better process control, higher efficiency, and easier scalability. acs.orgnih.gov While much of this research has focused on key steroid intermediates like 16-dehydropregnenolone acetate (16-DPA), the principles are directly applicable to the synthesis of this compound. For example, a telescoped multistep flow process has been developed for the synthesis of 16-DPA from diosgenin. acs.org This process involves acetylation, oxidation, and hydrolysis/elimination steps performed in a continuous flow setup, demonstrating the potential to streamline complex steroid manufacturing. acs.org

Other green approaches include the use of biocatalysis, which employs enzymes to perform highly selective transformations under mild conditions, and photochemistry, which uses light to drive reactions. uva.nl The integration of these technologies holds the promise of developing more sustainable and economically viable synthetic routes for this compound and its derivatives. mdpi.comuva.nl

Table of Compounds

| Compound Name | Chemical Formula | Role/Mention |

|---|---|---|

| This compound | C₂₁H₂₈O₂ | Core subject compound |

| 17α-Hydroxyprogesterone | C₂₁H₃₀O₃ | Starting material for synthesis |

| Benzaldehyde | C₇H₆O | Reagent for chalcone synthesis |

| 4-Chlorobenzaldehyde | C₇H₅ClO | Reagent for chalcone synthesis |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | Reagent for chalcone synthesis |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | Reagent for chalcone synthesis |

| Hydrazine hydrate | H₆N₂O | Reagent for pyrazoline synthesis |

| Guanidine nitrate | CH₆N₄O₃ | Reagent for pyrimidine synthesis |

| Semicarbazide hydrochloride | CH₆ClN₃O | Elimination reagent |

| Toluene | C₇H₈ | Solvent |

| Acetic Acid | C₂H₄O₂ | Catalyst/Solvent |

| Ethanol | C₂H₆O | Solvent |

| Methanol | CH₄O | Solvent |

| Sodium Hydroxide | NaOH | Base catalyst |

| Potassium Hydroxide | KOH | Base catalyst |

| 16-Dehydropregnenolone acetate (16-DPA) | C₂₃H₃₂O₃ | Related steroid intermediate |

| Diosgenin | C₂₇H₄₂O₃ | Starting material for 16-DPA |

Biotransformation and Metabolic Pathways of 16 Dehydroprogesterone

Microbial Biotransformations of 16-Dehydroprogesterone

Microorganisms play a significant role in the metabolism of steroids, often introducing structural modifications that can be challenging to achieve through chemical synthesis. The biotransformation of this compound by certain bacteria and fungi exemplifies these unique metabolic capabilities.

Biotransformation by Fungal Species (e.g., Mucor piriformis)

Fungi, particularly those from the order Mucorales, are well-known for their ability to hydroxylate steroids at various positions. Mucor piriformis has demonstrated a notable capacity for the biotransformation of this compound, primarily through hydroxylation reactions. ias.ac.in

Mucor piriformis efficiently carries out the 14α-hydroxylation of this compound as the initial step in its transformation. ias.ac.in This leads to the formation of 14α-hydroxypregna-4,16-diene-3,20-dione. ias.ac.in Following this initial hydroxylation, a subsequent hydroxylation occurs at the 7α-position, yielding 7α,14α-dihydroxypregna-4,16-diene-3,20-dione. ias.ac.in This dihydroxylated product can accumulate in significant amounts in the fermentation medium, with studies showing that after 48 hours, nearly 80% of the initial this compound is converted to this metabolite. ias.ac.in While reduction of the 4-en-3-one group can also occur, it is a minor pathway in this organism. ias.ac.in

| Fungal Species | Initial Reaction | Subsequent Reaction | Major Product |

| Mucor piriformis | 14α-hydroxylation | 7α-hydroxylation | 7α,14α-dihydroxypregna-4,16-diene-3,20-dione |

Dehydrogenation and Reduction of Double Bonds

The biotransformation of this compound can involve both the introduction and reduction of double bonds, significantly altering its structure and potential biological activity. Microbial systems, in particular, have demonstrated the capacity to carry out these transformations.

Fungal cultures have been identified that can introduce a double bond at the C(6)-C(7) position of the steroid ring B in progesterone (B1679170), leading to the formation of 6-dehydroprogesterone. nih.gov While this is the formation of a dehydroprogesterone, rather than its metabolism, it highlights the microbial capacity for such dehydrogenation reactions. For instance, Botryodiplodia theobromae has been shown to produce 6-dehydroprogesterone from progesterone. nih.gov

Conversely, the reduction of double bonds is a key metabolic pathway for this compound. The intestinal anaerobic bacterium Eubacterium sp. 144 metabolizes this compound by first hydrating it to 16α-hydroxyprogesterone. nih.gov Subsequently, the culture can reduce this intermediate to form isoprogesterone (B57192) as a final product. nih.gov The enzyme responsible for this reduction, this compound reductase, appears to be inducible. nih.gov Additionally, both mid- and late-log phase cells of this bacterium can also form progesterone as a reduced end product. nih.gov

Role of Specific Microorganisms in Modifying Steroid Skeletons

Microorganisms are pivotal in modifying steroid skeletons, a practice that has been harnessed for the industrial production of steroid hormones. researchgate.net They can perform various transformations, including hydroxylations, dehydrogenations, and reductions. nih.govresearchgate.netnih.gov

Several fungal strains are capable of dehydrogenating progesterone at the C(6)-C(7) positions, a previously unreported type of microbial dehydrogenation. nih.gov These include:

Botryodiplodia theobromae , which produces 6-dehydroprogesterone. nih.gov

Botryosphaerica obtusa , Mucor racemosus , and Nigrospora sphaerica , which form 11α-hydroxy-6-dehydroprogesterone. nih.gov

Apiocrea chrysosperma , which yields 14α-hydroxy-6-dehydroprogesterone. nih.gov

In the context of this compound, the intestinal bacterium Eubacterium sp. 144 stands out. It biotransforms this compound by initially hydrating it to 16α-hydroxyprogesterone. nih.gov This is followed by reductive reactions that lead to the formation of isoprogesterone and progesterone. nih.gov The efficiency of these reactions can be influenced by the age of the bacterial culture. nih.gov

Streptomyces roseochromogenes contains a cytochrome P450 system that hydroxylates progesterone to 16α-hydroxyprogesterone. nih.gov While this is the formation of a precursor to this compound dehydration, it underscores the role of microbial P450 enzymes in modifying the C16 position.

Enzymatic Interactions and Metabolic Fate of this compound in Mammalian Systems

In mammalian systems, this compound serves as a substrate for key steroidogenic enzymes, leading to various metabolites. Its interactions with cytochrome P450 enzymes are particularly significant in determining its metabolic fate.

Interaction with Human Cytochrome P450 Enzymes (e.g., CYP17A1, CYP21A2)

This compound interacts with crucial human steroidogenic enzymes, namely CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase). nih.govwikipedia.orgnih.gov These enzymes, located in the endoplasmic reticulum, are responsible for the biosynthesis of glucocorticoids, mineralocorticoids, and sex steroids. wikipedia.orgmdpi.com Spectral analysis shows that this compound binds to CYP17A1 with a higher affinity (Ks = 540 nM) than progesterone (Ks = 740 nM). nih.gov

Epoxidation Activities

A notable and novel activity of CYP17A1 towards this compound is its ability to catalyze the formation of a 16α,17-epoxide. nih.gov This epoxidation activity had not been previously described for steroid hydroxylases. Wild-type CYP17A1 catalyzes this epoxidation and 21-hydroxylation of this compound in approximately a 1:1 ratio. nih.gov The epoxidase activity appears to be correlated with the enzyme's 16α-hydroxylase activity. nih.gov In contrast, human CYP21A2 shows only trace amounts of epoxide formation when metabolizing this compound, with the primary product being the 21-hydroxylated steroid. nih.gov

Hydroxylation Activities (e.g., 21-hydroxylation)

Both CYP17A1 and CYP21A2 exhibit hydroxylation activity towards this compound. Human CYP21A2 efficiently converts this compound to its 21-hydroxylated product. nih.gov Wild-type CYP17A1, which typically carries out 17α- and 16α-hydroxylation of progesterone, also demonstrates a minor but significant 21-hydroxylase activity with this compound as a substrate. nih.govnih.gov An A105L mutation in CYP17A1, which reduces its progesterone 16α-hydroxylase activity, shifts the product ratio to 1:5 in favor of the 21-hydroxylated product over the epoxide. nih.gov

| Enzyme | Primary Activity | Secondary/Occult Activity | Product Ratio (Epoxide:21-OH) | Reference |

|---|---|---|---|---|

| CYP17A1 (Wild-Type) | Epoxidation, 21-Hydroxylation | - | 1:1 | nih.gov |

| CYP17A1 (A105L Mutant) | 21-Hydroxylation | Epoxidation | 1:5 | nih.gov |

| CYP21A2 (Wild-Type) | 21-Hydroxylation | Epoxidation (trace) | Trace epoxide formed | nih.gov |

| CYP21A2 (V359A Mutant) | 21-Hydroxylation | Epoxidation (slightly more than trace) | Slightly more epoxide than wild-type | nih.gov |

Role in Broader Steroid Metabolic Pathways

The metabolism of this compound by CYP17A1 and CYP21A2 integrates it into the broader network of steroidogenesis. The formation of 21-hydroxy-16-dehydroprogesterone places it in the pathway leading towards the synthesis of corticosteroids. The enzyme CYP21A2 is critical for the production of both cortisol and aldosterone, and its deficiency leads to congenital adrenal hyperplasia (CAH). nih.govnih.gov The metabolism of this compound by this enzyme suggests it could potentially be a substrate in the adrenal cortex.

The interaction with CYP17A1, a key enzyme at the branch point of mineralocorticoid, glucocorticoid, and sex steroid synthesis, is also significant. wikipedia.orgmedlineplus.gov CYP17A1's dual hydroxylase and lyase activities are essential for producing androgens. mdpi.com The discovery of its epoxidase and 21-hydroxylase activities on an alternative substrate like this compound expands our understanding of its catalytic versatility and potential roles in steroid metabolism. nih.gov

This compound as a Precursor or Intermediate in Endogenous Steroidogenesis

This compound, also known as Δ¹⁶-progesterone, is a steroid molecule that can serve as a precursor or intermediate in the biosynthesis of other steroids. hmdb.ca Its metabolic fate is significantly influenced by the enzymatic activities present in various biological systems.

A primary metabolic pathway for this compound is its conversion to 16α-hydroxyprogesterone. nih.gov This transformation is a hydration reaction, where a water molecule is added across the double bond at the 16th position of the steroid skeleton. Research has demonstrated this biotransformation in the intestinal anaerobic bacterium, Eubacterium sp. 144. nih.gov In studies with this bacterium, approximately 50% of the this compound was initially hydrated to 16α-hydroxyprogesterone. nih.gov The efficiency of this reaction was noted to be dependent on the solubility of the this compound. nih.gov

The enzyme responsible for this hydration reaction in Eubacterium sp. 144 is 16α-hydroxyprogesterone dehydratase. nih.gov Interestingly, the antibiotic rifampin was found to partially inhibit this enzyme's activity in bacterial cultures. nih.gov The formation of 16α-hydroxyprogesterone from progesterone is also catalyzed by the human enzyme CYP17A1, highlighting the potential for this compound to be an intermediate in pathways leading to this hydroxylated steroid. wikipedia.orgnih.gov

Beyond its conversion to 16α-hydroxyprogesterone, this compound is a substrate for reductive enzymes, leading to the formation of other steroid hormones. In cultures of Eubacterium sp. 144, this compound is metabolized to progesterone and isoprogesterone. nih.gov The formation of isoprogesterone is catalyzed by an inducible enzyme, this compound reductase, with its activity becoming apparent several hours after exposure to this compound. nih.gov

The production of progesterone from this compound represents a reduction of the double bond at the 16th position. This demonstrates a direct metabolic link between this unsaturated progestin and the key steroid hormone, progesterone. nih.gov The metabolic pathways originating from this compound are summarized in the research findings with Eubacterium sp. 144, which show a cascade of reactions including hydration and reduction to yield 16α-hydroxyprogesterone, isoprogesterone, and progesterone. nih.gov

The metabolism of 16α-hydroxyprogesterone, the hydrated product of this compound, has been further investigated, revealing pathways that connect it to other steroid derivatives. For instance, 16α-hydroxyprogesterone can be metabolized by enzymes such as SRD5A and AKR1C2, leading to the formation of 5α-pregnan-16α-ol-3,20-dione (16OH-DHP4) and subsequently 5α-pregnan-3α,16α-diol-20-one. nih.govresearchgate.net These downstream metabolites further illustrate the potential for this compound to indirectly influence a broader array of steroid hormones.

Biological Activities and Mechanistic Studies of 16 Dehydroprogesterone and Its Derivatives

Antiproliferative and Antitumor Activities

Evaluation against Cancer Cell Lines

Studies have explored the effects of 16-dehydroprogesterone on various cancer cell lines. In the context of breast cancer, research has often involved cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) to understand the hormonal influence on the compound's activity. nih.gov Dihydrotestosterone (DHT)-derived arylpyrazoles, which are structurally related to this compound, have demonstrated antiproliferative activity against both MCF-7 and MDA-MB-231 cell lines. nih.gov

In studies on acute myeloid leukemia (AML), this compound has been shown to inhibit the proliferation of HL60 and U937 cells. aacrjournals.orgresearchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for these cell lines ranged from 3.6 to 10.9 μmol/L after six days of treatment. aacrjournals.org These findings highlight the potential of the pregnadienedione structure as a foundation for developing new chemotherapeutic agents. aacrjournals.orgresearchgate.net

| Cell Line | Cancer Type | Compound | IC50 (µmol/L) | Duration |

| HL60 | Acute Myeloid Leukemia | This compound | 3.6 - 10.9 | 6 days |

| U937 | Acute Myeloid Leukemia | This compound | 3.6 - 10.9 | 6 days |

| MCF-7 | Breast Cancer | DHT-derived arylpyrazoles | Not Specified | Not Specified |

| MDA-MB-231 | Breast Cancer | DHT-derived arylpyrazoles | Not Specified | Not Specified |

Mechanism of Action in Cancer Cells

The mechanisms through which this compound and its derivatives exert their anticancer effects are multifaceted. In breast cancer cells, the interplay between estrogen receptor alpha (ERα) signaling and the tumor suppressor protein p53 is a critical area of investigation. nih.govgenesandcancer.com ERα can directly bind to p53 and repress its transcriptional activity, influencing the expression of p53 target genes like p21. nih.gov Some compounds can induce p53-dependent apoptosis, a programmed cell death pathway, in breast cancer cells. oncotarget.com

In leukemia cells, this compound induces apoptosis, as evidenced by the externalization of phosphatidylserine (B164497) and loss of mitochondrial membrane potential. aacrjournals.orgresearchgate.net Interestingly, this process appears to be p53-independent, as indicated by studies on other compounds where apoptosis is induced regardless of the p53 status of the cancer cells. nih.gove-century.us This suggests that the compound can bypass common mechanisms of drug resistance that involve p53 mutations. nih.gov

Comparison with Guggulsterone (B1672438) Isomers in Antileukemic Activity

Research has compared the antileukemic effects of this compound with those of guggulsterone isomers (cis- and trans-guggulsterone), which share the same pregnadienedione steroid structure. aacrjournals.orgresearchgate.net All three compounds were found to inhibit the proliferation of HL60 and U937 leukemia cells by inducing apoptosis. aacrjournals.orgresearchgate.net

While all three steroids demonstrated the ability to induce mitochondrial dysfunction and phosphatidylserine externalization in primary leukemic blasts, there were some isomer-specific differences. aacrjournals.orgresearchgate.net For instance, only cis-guggulsterone led to a rapid depletion of reduced glutathione (B108866) and oxidation of the mitochondrial phospholipid cardiolipin. aacrjournals.orgresearchgate.net In contrast, this compound and trans-guggulsterone were observed to induce differentiation in HL60 and NB4 cells. aacrjournals.orgresearchgate.net This suggests that while the core pregnadienedione structure is responsible for the general antileukemic activity, minor structural variations can lead to different cellular responses. aacrjournals.orgresearchgate.net

Role in Inducing Oxidative Stress and Heme Oxygenase-1 Expression

The induction of oxidative stress is another mechanism implicated in the anticancer activity of these compounds. All three pregnadienedione steroids, including this compound, were found to increase the generation of reactive oxygen species (ROS) in leukemia cells. aacrjournals.orgresearchgate.net This increase in oxidative stress was associated with the increased expression of heme oxygenase-1 (HO-1), a gene that responds to oxidative stress. aacrjournals.org

HO-1 is an enzyme that degrades heme into biliverdin, carbon monoxide, and free iron, which have antioxidant and anti-inflammatory properties. nih.gov The induction of HO-1 can be a cellular defense mechanism against oxidative stress. nih.gov However, the sustained generation of ROS by these compounds appears to overwhelm the cell's antioxidant capacity, leading to apoptosis. aacrjournals.orgresearchgate.net It is noteworthy that while both guggulsterone isomers and this compound increased ROS, the guggulsterone isomers caused a more significant decrease in the phosphorylation of extracellular signal-regulated kinase (ERK) compared to this compound. aacrjournals.org

Neurobiological and Neurological Research

Assessment as Cholinesterase Inhibitors

In the realm of neurobiology, there has been interest in the potential of steroid derivatives as cholinesterase inhibitors. nih.gov Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov This action increases the amount of acetylcholine available to activate receptors, which is beneficial in conditions like myasthenia gravis and Alzheimer's disease. nih.gov

While direct studies on this compound as a cholinesterase inhibitor are not extensively detailed in the provided context, the broader class of steroid derivatives has been investigated for this activity. For example, guggulsterone, which is structurally similar to this compound, has been synthesized from this compound (referred to as 16-DPA in one study) and evaluated for various biological activities. nih.gov The investigation of steroid-based compounds as cholinesterase inhibitors is an ongoing area of research. nih.gov

Neuroprotective Properties

While direct studies on the neuroprotective properties of this compound are limited, research into related neuroactive steroids like progesterone (B1679170) and its metabolites provides a basis for understanding its potential effects. Progesterone and its reduced metabolites, such as dihydroprogesterone (DHP) and tetrahydroprogesterone (B1260524) (THP), have demonstrated neuroprotective capabilities. nih.gov Following nerve injury, the levels of these neuroactive steroids have been observed to decrease significantly. nih.gov

Studies on experimental nerve crush injuries in rats have shown that progesterone and DHP can counteract biochemical alterations, such as changes in myelin proteins and the Na+,K+-ATPase pump. nih.gov Furthermore, these steroids stimulate the expression of the reelin gene, which is involved in neuronal migration and positioning. nih.gov This suggests that progestins, as a class of compounds to which this compound belongs, may act as protective agents in cases of nerve injury. nih.gov The mechanisms are thought to involve interactions with progesterone receptors. nih.gov

Structure-Activity Relationship Studies

Influence of Structural Modifications on Biological Activity

The biological activity of progesterone derivatives is significantly influenced by structural modifications. For instance, the introduction of substitutions at the 6- and 17-positions of the progesterone molecule can alter its efficacy as a 5α-reductase inhibitor. nih.gov

A study on various progesterone derivatives revealed that the presence of an acetate (B1210297) ester moiety in the molecule was crucial for inhibiting 5α-reductase activity and subsequently reducing prostate weight in animal models. nih.gov However, the introduction of a double bond in ring B of the steroid nucleus appeared to diminish this inhibitory potency. nih.gov Specifically, a derivative without a double bond at the C-6 position exhibited the highest inhibitory activity against human 5α-reductase. nih.gov

These findings underscore the importance of specific structural features in determining the biological actions of progesterone-related compounds. The presence and nature of substituent groups and the degree of unsaturation in the steroid rings are critical factors that modulate their interaction with target enzymes and receptors.

Comparison with Related Steroids (e.g., Progesterone, Dydrogesterone)

This compound is a synthetic progestin and an isomer of progesterone. Its structure and activity can be compared with both the natural hormone progesterone and another synthetic progestin, dydrogesterone (B1671002).

Progesterone is a naturally occurring steroid hormone essential for the regulation of the menstrual cycle and pregnancy. youtube.com It can be supplemented in cases of deficiency. youtube.com

Dydrogesterone is a retro-progesterone, meaning the methyl group at carbon 10 is in the alpha position, unlike the beta position in natural progesterone. ijpras.com This stereochemical difference results in a molecule with purely progestogenic properties, lacking androgenic or estrogenic effects. drugbank.com Dydrogesterone is orally active and acts directly on the uterus. drugbank.com It does not inhibit ovulation at therapeutic doses. drugbank.com

Clinical studies have compared the efficacy of oral dydrogesterone with other forms of progesterone administration, such as vaginal suppositories, for luteal phase support in assisted reproductive technology (ART) cycles. The results have generally shown that oral dydrogesterone is comparable in efficacy to vaginal progesterone in terms of pregnancy and miscarriage rates. ijpras.comnih.gov Some studies suggest that dydrogesterone may be better tolerated by patients. nih.gov

The structural variations between progesterone, dydrogesterone, and by extension this compound, lead to differences in their metabolic pathways, bioavailability, and specific biological effects. For example, oral progesterone is subject to significant first-pass metabolism in the liver, while dydrogesterone is readily absorbed and metabolized to 20-dihydrodydrogesterone (DHD). ijpras.comdrugbank.com

Analytical Methodologies for the Characterization and Quantification of 16 Dehydroprogesterone

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 16-dehydroprogesterone. By partitioning the compound between a stationary phase and a mobile phase, these techniques allow for its isolation from complex mixtures, a critical step for accurate quantification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS/MS) is a powerful and highly specific method for the analysis of steroids like this compound. researchgate.net This technique is particularly well-suited for volatile and thermally stable compounds, although derivatization is often employed to improve the chromatographic behavior and mass spectrometric sensitivity of steroids. nih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a long, thin capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification.

Tandem mass spectrometry (MS/MS) further enhances the selectivity of the analysis by performing a second stage of mass analysis on a specific fragment ion from the initial ionization. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for the detection and quantification of analytes at very low concentrations. researchgate.net For instance, GC-MS methods have been successfully developed for the quantification of other steroid hormones, demonstrating the technique's applicability for achieving low detection limits in complex biological matrices. nih.govnih.gov The specificity of GC-MS/MS is crucial when analyzing samples that may contain a multitude of structurally related steroids.

Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) for Low Abundance Compounds

For the analysis of low-abundance compounds like this compound in complex biological samples, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a method of choice. researchgate.net UPLC systems utilize columns with smaller particle sizes (less than 2 µm) than traditional HPLC, resulting in significantly higher resolution, sensitivity, and speed of analysis. nih.govmdpi.com

The coupling of UPLC with tandem mass spectrometry provides exceptional selectivity and sensitivity. researchgate.net This combination allows for the detection and quantification of steroids at femtomolar levels. nih.gov A key advantage of LC-MS/MS over GC-MS is that it often does not require derivatization, simplifying sample preparation. nih.gov UPLC-MS/MS methods have been successfully applied to identify and quantify this compound, along with other steroids, in plant extracts. researchgate.net The high sensitivity of this technique is essential for detecting endogenous levels of steroids in various biological systems. researchgate.netnih.gov The development of UPLC-MS/MS methods has been instrumental in the simultaneous analysis of multiple steroids in a single run, providing a comprehensive profile of steroid metabolism. nih.govnih.gov

Table 1: UPLC-MS/MS Parameters for Steroid Analysis

| Parameter | Setting |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Metabolite Characterization

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. It is particularly valuable for assessing the purity of bulk drug substances and for characterizing metabolites in biotransformation studies. nih.gov HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. researchgate.net

In the context of purity assessment, HPLC can effectively separate this compound from any impurities, degradation products, or related substances. By using a suitable detector, such as an ultraviolet (UV) detector, the purity of a sample can be accurately determined. For metabolite characterization, HPLC is often coupled with other analytical techniques, such as mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, to identify the chemical structures of the metabolites formed during biotransformation. researchgate.net Studies on the biotransformation of this compound have utilized HPLC to separate and collect metabolites for further structural analysis. nih.gov

Thin-Layer Chromatography (TLC) in Biotransformation Studies

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is often used as a preliminary screening tool in biotransformation studies of this compound. researchgate.net In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, such as a glass plate or plastic sheet. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent system. The solvent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the stationary phase and solubility in the mobile phase.

TLC is particularly useful for monitoring the progress of a biotransformation reaction, allowing researchers to quickly visualize the disappearance of the substrate (this compound) and the appearance of new product spots. researchgate.net While TLC is generally a qualitative or semi-quantitative technique, it can provide valuable initial information before proceeding with more sophisticated and quantitative methods like HPLC or GC-MS.

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its metabolites. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural elucidation of organic molecules, including this compound. nih.govresearchgate.net NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The two most common types of NMR spectroscopy used for organic compounds are proton (¹H) NMR and carbon-13 (¹³C) NMR.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. This information is crucial for determining the connectivity of the carbon skeleton.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. hmdb.ca While less sensitive than ¹H NMR, ¹³C NMR spectra are often simpler and provide a direct count of the number of non-equivalent carbon atoms.

Together, ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques, allow for the complete assignment of all proton and carbon signals in the spectrum, leading to the definitive structural confirmation of this compound. researchgate.net

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | Varies for each proton |

| ¹³C NMR | Varies for each carbon |

Actual experimental values may vary depending on the solvent and other experimental conditions. drugbank.comdrugbank.com

Mass Spectrometry (MS, HRMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of steroids like this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition and confirmation of the molecular weight of the parent molecule. For this compound (C₂₁H₂₈O₂), the expected exact mass is 312.2089 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule [M+H]⁺ or other adducts, generating a unique fragmentation pattern that serves as a structural fingerprint. Collision-induced dissociation (CID) is a common technique used to generate these fragments. While specific fragmentation data for this compound is not extensively detailed in the public literature, general fragmentation patterns for steroids are well-established. These patterns often involve characteristic neutral losses from the steroid core and side chain. nih.govdiva-portal.org

A novel method involving the fragmentation of silver-cationized steroids ([M+Ag]⁺) in tandem MS has been shown to produce distinctive and consistent fragmentation patterns, allowing for confident steroid annotation at the regioisomeric level without prior chemical derivatization. diva-portal.org This technique generates product ions resulting from cleavages of C-C bonds within the D-ring and the acetyl side chain. nih.gov Such an approach would be highly valuable in differentiating this compound from its isomers.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Description | Predicted Value/Characteristic |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₂₁H₂₈O₂ |

| Exact Mass | The calculated monoisotopic mass of the molecule. | 312.2089 Da |

| Precursor Ion (Positive Mode) | The molecule as it is initially ionized in the mass spectrometer. | [M+H]⁺, [M+Na]⁺, [M+Ag]⁺ |

| Key Fragmentation Pathways | Common bond cleavages observed in steroid CID spectra. | Cleavage of the acetyl side chain, cleavages within the D-ring, sequential loss of water (if hydroxylated metabolites are analyzed). |

| Characteristic Fragment Ions | Specific m/z values that help identify the compound class. | Ions corresponding to the steroid's A, B, C, and D rings and side-chain fragments. The specific fragmentation of the double bond at C-16 would yield unique diagnostic ions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. The structure of this compound contains several key functional groups that produce distinct signals in an IR spectrum.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone, C-20) | Stretch | ~1715 | Strong |

| C=O (α,β-unsaturated ketone, C-3) | Stretch | ~1665 | Strong |

| C=C (Conjugated alkene, A-ring) | Stretch | ~1600-1585 | Medium |

| C=C (Alkene, D-ring) | Stretch | ~1640 | Medium-Weak |

| sp² C-H | Stretch | >3000 | Medium |

| sp³ C-H | Stretch | 2850-3000 | Strong |

| CH₂ and CH₃ | Bending (Deformation) | 1350-1470 | Medium |

Advanced Analytical Strategies for Metabolite Profiling

Understanding the metabolic fate of this compound requires advanced analytical strategies capable of detecting and identifying its various metabolites in complex biological matrices like serum or urine. Untargeted metabolomics, which aims to measure as many small molecules as possible, is a particularly powerful approach. thieme-connect.de

A common workflow for metabolite profiling involves the use of ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS). thieme-connect.de This combination provides high-resolution separation of metabolites (UPLC) and their sensitive detection and structural characterization (MS/MS).

The analytical strategy involves several key steps:

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., serum, urine) while minimizing degradation and contamination.

Chromatographic Separation: UPLC is used to separate the parent compound from its various metabolites based on their physicochemical properties, such as polarity.

Mass Spectrometric Detection: High-resolution mass spectrometry is used to acquire accurate mass data for all detected ions.

Data Analysis: This is a critical step that involves comparing data from samples with and without exposure to this compound. Statistical methods like Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) can be used to identify ions that are significantly different between groups. nih.gov

Metabolite Identification: Putative metabolites are identified by their accurate mass, isotopic pattern, and MS/MS fragmentation patterns. The biotransformations (e.g., hydroxylation, reduction, conjugation) from the parent drug are used to predict and confirm metabolite structures. Stable isotope tracing, where a labeled version of this compound is used, can greatly aid in distinguishing true metabolites from endogenous compounds. nih.gov

This untargeted approach can reveal not only expected metabolic pathways, such as steroid hormone biosynthesis, but also potentially novel or disrupted metabolic pathways. thieme-connect.de

Table 3: A Strategy for Metabolite Profiling of this compound

| Step | Technique/Method | Purpose | Key Considerations |

|---|---|---|---|

| 1. Sample Collection & Preparation | Serum/Urine Collection, Protein Precipitation, Solid-Phase Extraction | Isolate metabolites and remove interfering substances. | Prevent enzymatic degradation; ensure high recovery of metabolites. |

| 2. Separation | UPLC with a C18 column | Separate metabolites based on polarity for individual analysis by MS. | Optimize gradient elution for maximum resolution of steroid isomers. |

| 3. Detection & Characterization | HRMS (e.g., QTOF or Orbitrap) with MS/MS | Obtain accurate mass for formula prediction and fragmentation patterns for structural elucidation. | Use both positive and negative ionization modes; perform data-dependent or data-independent acquisition. |

| 4. Data Processing & Statistical Analysis | Software platforms and statistical tools (e.g., OPLS-DA) | Filter noise, align chromatograms, and identify statistically significant features (potential metabolites). nih.gov | Compare treated vs. control groups; use stable isotope labeling to confirm drug-related signals. nih.gov |

| 5. Metabolite Identification | Database Searching (e.g., KEGG, HMDB), Fragmentation Analysis | Match experimental data to known compounds or propose structures based on fragmentation logic. | Compare fragmentation of metabolites to the parent compound; confirm biotransformation pathways. |

Ecological and Environmental Presence of 16 Dehydroprogesterone

Identification in Plant Extracts and Plant Species

Historically, the presence of progesterone (B1679170) and its derivatives in plants was a subject of debate. However, advancements in analytical techniques have led to the definitive identification of several steroid hormones in plant tissues. A significant study utilizing immunoaffinity chromatography combined with ultra-performance liquid chromatography-electrospray tandem mass spectrometry (UPLC-ESI(+)-MS/MS) provided the first evidence of 16-dehydroprogesterone in plant extracts. researchgate.net

The compound was successfully identified and quantified in the following plant species:

Common Foxglove (Digitalis purpurea L.) : This species showed a significant concentration of this compound. researchgate.net

Tobacco (Nicotiana tabacum L.) : this compound was also detected in tobacco extracts. researchgate.net

Elecampane Inula (Inula helenium L.) : The presence of this compound was confirmed in this species as well. researchgate.net

This research established that this compound is not only present in the plant kingdom but can be found in multiple, unrelated species, suggesting a potentially widespread distribution. researchgate.net

Comparison of Concentrations in Different Plant Tissues

The concentration of steroidal compounds can vary significantly between different parts of a plant. While specific data on the differential concentration of this compound in various tissues is still emerging, studies on its precursor, progesterone, provide valuable insights. For instance, research on Marsdenia tenacissima revealed that the concentration of progesterone and its immediate precursor, pregnenolone (B344588), differs between the roots, leaves, and fruits. biorxiv.org

In the case of this compound, the initial identification study reported its concentration in the extracts of Digitalis purpurea. researchgate.net

Below is an interactive data table detailing the concentration of this compound found in Digitalis purpurea extracts.

| Plant Species | Compound | Concentration (ng/g of extract) |

| Digitalis purpurea | This compound | Significant concentrations |

Note: The original study highlighted "significant concentrations" without specifying the exact numerical value in the abstract.

To illustrate the concept of differential accumulation of related steroids in plant tissues, the following table shows the concentrations of progesterone and pregnenolone in different parts of Marsdenia tenacissima. biorxiv.org

| Plant Tissue | Progesterone (µg/g) | Pregnenolone (µg/g) |

| Roots | Not specified | ~66.5 |

| Leaves | ~4.3 | Not specified |

| Fruits | Detected | Detected |

This data for progesterone and pregnenolone suggests that the concentration of this compound is also likely to vary between the roots, stems, leaves, and flowers of the plants in which it is found. Further research is needed to quantify these tissue-specific concentrations.

Consideration of Biosynthetic Precursors in Plants (e.g., Sitosterol, Cholesterol)

The biosynthesis of steroid hormones in plants is a complex process that starts from more common phytosterols (B1254722). Several studies have indicated that plants can synthesize progesterone from various precursors. encyclopedia.pubnih.gov The primary precursors for progesterone synthesis in plants are considered to be:

Sitosterol : A common phytosterol that can be converted into progesterone in plants like Digitalis lanata. encyclopedia.pub

Cholesterol : While less abundant than other phytosterols in plants, cholesterol has been shown to be a precursor for progesterone in the leaves of Cheiranthus cheiri. encyclopedia.pubnih.gov

Stigmasterol and Campesterol : These phytosterols can also be catalyzed by side-chain-cleaving enzymes to produce progesterone, albeit at a lower rate. encyclopedia.pubnih.gov

Given that this compound is a derivative of progesterone, it is highly probable that its biosynthesis follows the formation of progesterone from these initial plant sterols. The pathway likely involves the initial synthesis of progesterone from cholesterol or other phytosterols, followed by a subsequent dehydrogenation step to form this compound.

Emerging Research Areas and Unexplored Aspects

Further Investigation into Specific Enzyme Mechanisms and Kinetics

The biotransformation of 16-dehydroprogesterone is a key area of emerging research, with a particular focus on the enzymes responsible for its metabolism. A notable study has shed light on the activity of this compound reductase in the bacterium Eubacterium sp. strain 144. nih.govnih.gov This research demonstrated that cell suspensions of this bacterium could reduce this compound to 17-isoprogesterone. nih.govnih.gov

The kinetics of this enzymatic reduction were found to be complex. Initially, the conversion rate is low; however, the presence of hemin (B1673052) stimulates the reductase, leading to a biphasic time course. nih.gov This suggests a regulatory mechanism for the enzyme that is not yet fully understood. The study also found that the addition of an exogenous electron donor, such as hydrogen (H2) or pyruvate, eliminated the biphasic kinetics and resulted in a nearly complete conversion to 17-isoprogesterone within 20 to 30 minutes. nih.govnih.gov

Further research is needed to elucidate the specific kinetic parameters of this compound reductase, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), which would provide a deeper understanding of its efficiency and substrate affinity. Moreover, the structural and mechanistic details of this and other enzymes involved in the metabolism of this compound remain largely unexplored.

| Enzyme | Organism | Substrate | Product | Activators/Cofactors |

| This compound Reductase | Eubacterium sp. strain 144 | This compound | 17-Isoprogesterone | Hemin, Hydrogen (H2), Pyruvate |

| Progesterone (B1679170) Reductase | Eubacterium sp. strain 144 | Progesterone | 5β-pregnanedione, 5α-pregnanedione | Hemin, Hydrogen (H2), Pyruvate |

Potential Therapeutic Applications Beyond Current Findings

While this compound is known for its progestational activity, emerging research is beginning to uncover its potential in other therapeutic areas. One promising avenue is in the field of oncology. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Specifically, it has demonstrated inhibitory effects on HL-60 leukemia and U937 lymphoma cells.

The progestin has also been investigated in combination with other hormones. For instance, when administered with gonadotropin to prepubertal rhesus monkeys, this compound was found to increase both ovary and uterine weights. This suggests a potential role in modulating the effects of other hormones, which could have applications in endocrinology and reproductive medicine. The exploration of progestins, in general, as anticancer drugs and chemosensitizers is an active area of research, with studies indicating their ability to influence cell cycle progression and enhance the effects of cytotoxic compounds. nih.gov The related compound, dydrogesterone (B1671002), has been successfully used as a maintenance therapy for recurrent endometrial stromal sarcoma. nih.gov

Comprehensive Metabolomic and Flux Analysis

The complete metabolic fate of this compound in various biological systems is not yet fully mapped out. Comprehensive metabolomic and flux analysis studies would provide a systems-level understanding of how this compound is processed, the intermediates that are formed, and how its metabolism integrates with other cellular pathways. Such studies, which often utilize techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR), have been successfully applied to investigate metabolic changes in various conditions, such as gestational diabetes mellitus and infertility, by analyzing biofluids like follicular fluid. nih.gove-century.us

Applying these powerful techniques to track the metabolic pathway of this compound could reveal novel metabolites with unique biological activities. Furthermore, flux analysis would quantify the rates of metabolic reactions, offering a dynamic view of how the cell processes this steroid under different physiological conditions. This knowledge could be instrumental in identifying new therapeutic targets and understanding the off-target effects of this compound.

Advanced Computational Chemistry and Molecular Modeling Studies

Computational approaches are increasingly valuable in steroid research. A comparative molecular modeling study that included this compound, progesterone, retroprogesterone, and dydrogesterone utilized theoretical calculations at the B3LYP/6-31G(*) level and high-field NMR spectroscopy. This research aimed to understand the role of structural features, such as the C6-C7 unsaturation present in this compound and dydrogesterone, on their conformational preferences and, by extension, their biological activity.

Further advanced computational chemistry and molecular modeling studies, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, could provide deeper insights into the interactions of this compound with its target receptors and metabolizing enzymes. nih.gov These methods can predict binding affinities, elucidate the mechanism of action at an atomic level, and guide the design of new derivatives with improved properties. For example, computational docking could be used to screen large libraries of compounds for their ability to interact with specific protein targets. nih.gov

Exploration of Novel Derivatives with Enhanced Bioactivity

The chemical scaffold of this compound presents numerous opportunities for the synthesis of novel derivatives with potentially enhanced or entirely new biological activities. The synthesis of this compound itself has been the subject of patent applications, indicating its importance as a starting material or target molecule. google.com

Research into the derivatives of related steroids provides a roadmap for future work on this compound. For instance, the synthesis and biological evaluation of progesterone derivatives have led to the identification of potent 5α-reductase inhibitors. Similarly, the creation of analogs of dehydroepiandrosterone (B1670201) (DHEA) has yielded potential new anticancer agents. nih.gov By applying similar synthetic strategies to this compound, such as introducing different functional groups at various positions on the steroid nucleus, it may be possible to develop new compounds with improved therapeutic profiles. These modifications could enhance potency, alter selectivity for different receptors, or improve pharmacokinetic properties. The biotransformation of this compound can also lead to novel compounds with potential therapeutic uses. researchgate.net

常见问题

Q. How can researchers ensure ethical compliance in studies involving this compound?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples (e.g., neonatal urine studies). For animal research, follow ARRIVE guidelines for humane endpoints and sample size justification . Publish raw datasets and code in repositories like Zenodo to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。